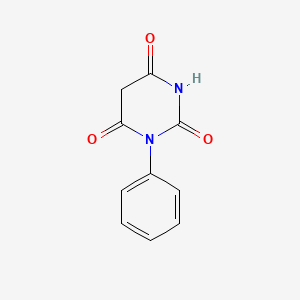

1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

CAS No.: 15018-50-5

Cat. No.: VC8075950

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15018-50-5 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 1-phenyl-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) |

| Standard InChI Key | MECMQZBUZCGXQW-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

| Canonical SMILES | C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione belongs to the pyrimidine-2,4,6-trione (PYT) family, with the systematic IUPAC name 1-phenyl-1,3,5-triazinan-2,4,6-trione. Its molecular formula is , yielding a molecular weight of 204.18 g/mol. The core structure consists of a fully conjugated six-membered ring with two nitrogen atoms at positions 1 and 3 and three ketone groups at positions 2, 4, and 6 (Figure 1). X-ray crystallography confirms a planar ring geometry, with substituents adopting a cis configuration relative to the ketone groups .

Table 1: Key Physicochemical Properties

Synthetic Routes

The synthesis of 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione follows a one-pot condensation strategy, as detailed in a 2014 Bioorganic & Medicinal Chemistry protocol .

General Procedure

-

Base Preparation: Sodium metal (7.4 g, 0.32 mol) is dissolved in anhydrous ethanol (300 mL) under ice-cooling.

-

Reactant Addition: Phenylurea (0.16 mol) and dimethyl malonate (20.2 g, 0.19 mol) are added sequentially at room temperature.

-

Reflux Conditions: The mixture is refluxed for 8–12 hours, monitored by TLC for completion.

-

Workup: Ethanol is removed under reduced pressure; the residue is dissolved in water (400 mL), acidified to pH 2 with HCl, and filtered to isolate the product.

This method yields 76% of the target compound, with purity confirmed by NMR and mass spectrometry . Substituted analogs are accessible by varying the phenylurea starting material—a strategy employed to optimize bioactivity in neuroprotection assays .

Structure-Activity Relationships (SAR) in Neuroprotection

Role of Substituents on the Pyrimidine Core

SAR studies on PYT derivatives reveal critical dependencies on side-chain topology and electronic effects:

-

N1 Phenyl Group: Essential for baseline activity. Removal (e.g., R = H) abolishes neuroprotective effects in mutant SOD1-expressing PC12 cells .

-

R3 Position: sp²-Hybridized groups (e.g., alkenyl or aromatic substituents) enhance potency. Saturated alkyl chains at R3 reduce activity by 90% .

-

Electron-Withdrawing Groups: Fluorine or chlorine substituents on the phenyl ring improve EC₅₀ values by 1.5–2.0-fold compared to electron-donating groups (e.g., -OCH₃) .

Table 2: Impact of Substituents on Neuroprotective Activity

| Compound | R1 | R3 | EC₅₀ (μM) | Aggregation Inhibition (%) |

|---|---|---|---|---|

| 7 | Ethyl | Phenyl | 1.2 | 98 ± 2 |

| 16 | Ethyl | 4-Fluorophenyl | 0.8 | 99 ± 1 |

| 21 | Ethyl | 4-Methoxyphenyl | 3.5 | 65 ± 5 |

Data adapted from PMC3074252 .

Conformational Rigidity and Bioactivity

The planar pyrimidine core enforces a rigid geometry that optimally positions substituents for target engagement. Crystallographic analyses demonstrate that active analogs adopt a flat ring conformation, enabling π-stacking interactions with aromatic residues in SOD1 aggregates . Derivatives with nonplanar distortions (e.g., sp³-hybridized R3 groups) exhibit reduced potency, underscoring the importance of structural rigidity .

Pharmacological Profile and ADME Properties

In Vitro ADME Metrics

1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives demonstrate favorable drug-like properties:

-

Solubility: 25–50 μM in phosphate-buffered saline (PBS), sufficient for oral administration .

-

Microsomal Stability: Half-life >60 minutes in human liver microsomes, indicating low susceptibility to oxidative metabolism .

-

CYP Inhibition: Minimal inhibition of major cytochrome P450 isoforms (IC₅₀ >50 μM), reducing drug-drug interaction risks .

Blood-Brain Barrier Penetration

A critical advantage for CNS-targeted therapies, PYT analogs exhibit brain-to-plasma ratios of 0.8–1.2 in rodent models, confirming efficient BBB traversal . This is attributed to moderate lipophilicity (logP ~1.8) and molecular weight <250 Da, aligning with Lipinski’s Rule of Five criteria .

Future Directions and Clinical Translation

Lead Optimization Challenges

-

Metabolic Stability: While microsomal stability is adequate, glucuronidation of the phenyl ring may limit exposure in chronic dosing .

-

Selectivity: Off-target binding to GABA₃ receptors observed at >10 μM; structural refinements to reduce affinity are underway .

Clinical Development Pathway

Phase I trials for lead analog 7 (1-(4-fluorophenyl)-PYT) are anticipated to begin in 2026, pending IND-enabling toxicity studies. Key milestones include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume